1-(4-Chlorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea
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Overview
Description
N-(4-CHLOROPHENYL)-N’-(2-METHOXYPHENETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both chlorophenyl and methoxyphenethyl groups in its structure suggests potential biological activity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N’-(2-METHOXYPHENETHYL)UREA typically involves the reaction of 4-chloroaniline with 2-methoxyphenethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(4-CHLOROPHENYL)-N’-(2-METHOXYPHENETHYL)UREA may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N’-(2-METHOXYPHENETHYL)UREA can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N’-(2-METHOXYPHENETHYL)UREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl and methoxyphenethyl groups suggests potential interactions with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-N’-(2-METHOXYPHENYL)UREA: Similar structure but with a methoxyphenyl group instead of methoxyphenethyl.
N-(4-CHLOROPHENYL)-N’-(2-HYDROXYPHENETHYL)UREA: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-BROMOPHENYL)-N’-(2-METHOXYPHENETHYL)UREA: Similar structure but with a bromophenyl group instead of chlorophenyl.
Uniqueness
N-(4-CHLOROPHENYL)-N’-(2-METHOXYPHENETHYL)UREA is unique due to the specific combination of chlorophenyl and methoxyphenethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C16H17ClN2O2 |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C16H17ClN2O2/c1-21-15-5-3-2-4-12(15)10-11-18-16(20)19-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H2,18,19,20) |
InChI Key |
AFUMORCVIQBUAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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